5-Aminoisoindolin-1-one

Description

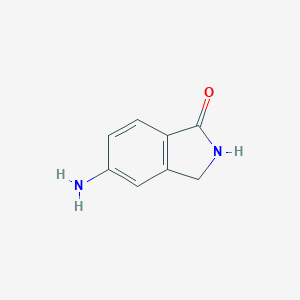

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJCJWXNNDARPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620761 | |

| Record name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222036-66-0 | |

| Record name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,3-dihydro- isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminoisoindolin-1-one: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Isoindolinone Core and Its Significance

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a cornerstone in the architecture of numerous naturally occurring compounds and synthetic molecules with profound biological activities.[1] This privileged scaffold has garnered significant interest from the scientific community for decades, leading to its incorporation into a wide array of therapeutic agents.[1] The structural rigidity and synthetic tractability of the isoindolinone core make it an ideal starting point for the development of novel drugs targeting a range of chronic diseases.[1] The strategic placement of functional groups, such as an amino group, on this scaffold can dramatically influence its biological profile and target specificity.[2] This guide provides a comprehensive overview of 5-Aminoisoindolin-1-one, a key derivative with emerging importance in medicinal chemistry.

Part 1: Chemical Structure and Physicochemical Properties

This compound is an organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrrolidinone ring.[2] The defining feature of this molecule is the amino group substituted at the 5th position of the isoindolinone core.

Chemical Structure:

Systematic Information:

-

IUPAC Name: 5-amino-2,3-dihydroisoindol-1-one[2]

-

CAS Number: 222036-66-0[3]

-

Molecular Formula: C₈H₈N₂O[3]

-

Molecular Weight: 148.16 g/mol [3]

A summary of its key physicochemical properties is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Source |

| Melting Point | 197-199 °C | [4] |

| Boiling Point (Predicted) | 520.0 ± 50.0 °C | [4] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.12 ± 0.20 | [4] |

| Appearance | Yellow solid | [4] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4] |

Part 2: Synthesis of Aminoisoindolinones: A Methodological Approach

The synthesis of isoindolinone derivatives has been an area of active research, with numerous methods developed to access this important scaffold.[5][6][7] A common and effective strategy involves the reductive amination and subsequent cyclization of 2-formylbenzoates or related precursors. The following protocol provides a representative, field-proven method that can be adapted for the synthesis of this compound, starting from a suitably substituted benzaldehyde.

Experimental Protocol: Reductive Amidation for Isoindolinone Synthesis

This protocol is based on the principle of forming an imine from an aldehyde and an amine, followed by an intramolecular cyclization.

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-amino-2-formylbenzoic acid (or its methyl ester) in a suitable solvent such as ethanol or methanol.

-

Add 1.1 equivalents of a suitable amine source, such as ammonium hydroxide or a primary amine, to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reductive Cyclization

-

Once imine formation is complete, add a reducing agent to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used and effective choice for this transformation. Add 1.5 equivalents of NaBH₄ portion-wise to control the reaction rate and temperature.

-

After the addition of the reducing agent, heat the reaction mixture to reflux for 4-6 hours. The intramolecular cyclization will occur during this step to form the isoindolinone ring.

-

Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaBH₄ by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

-

The choice of a protic solvent like ethanol or methanol facilitates both the imine formation and the subsequent reduction.

-

The use of an excess of the amine source drives the imine formation equilibrium towards the product.

-

Portion-wise addition of NaBH₄ is a critical safety measure to control the exothermic reaction.

-

Refluxing the reaction mixture provides the necessary energy for the intramolecular cyclization to proceed at a reasonable rate.

Part 3: Applications in Drug Discovery and Research

The isoindolinone scaffold is a key pharmacophore in a variety of therapeutic agents. This compound and its derivatives have shown promise in several areas of drug discovery, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[8]

Role as PARP Inhibitors

PARP enzymes, particularly PARP1, are crucial for DNA repair.[8][9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to a synthetic lethality, causing selective cancer cell death.[9][10] Isoindolinone-based compounds have been identified as potent PARP1 inhibitors.[8] The amino group at the 5-position can be a key interaction point within the enzyme's active site, or it can serve as a handle for further chemical modification to optimize potency and selectivity.[2]

Signaling Pathway of PARP Inhibition in Cancer Therapy

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of cancer cells with homologous recombination deficiency (HRD), such as those with BRCA mutations.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Other Potential Applications

Beyond PARP inhibition, aminoisoindolinones are being explored for other therapeutic applications. The amino group provides a versatile point for derivatization, allowing for the synthesis of libraries of compounds for screening against various biological targets.[2] For instance, derivatives of aminoisoindolinones have been investigated as inhibitors of other enzymes and as ligands for various receptors.[]

Part 4: Spectroscopic Analysis and Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine (NH₂) and amide (NH) protons. The aromatic region would display a characteristic splitting pattern corresponding to the substitution on the benzene ring.[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would reveal signals for the carbonyl carbon of the lactam, the aromatic carbons, and the methylene carbon.[12][13]

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the lactam, N-H stretching of the amine and amide groups, and C-H stretching of the aromatic and aliphatic protons.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₈H₈N₂O.[12]

Part 5: Safety and Handling

This compound should be handled with the appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Conclusion

This compound represents a valuable building block in the field of medicinal chemistry. Its unique structural features and synthetic accessibility make it an attractive starting point for the design and development of novel therapeutic agents. The proven success of the isoindolinone scaffold in targeting enzymes like PARP highlights the potential of this compound and its derivatives to contribute to the next generation of targeted therapies for a variety of diseases. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

-

PubChem. (n.d.). 5-Amino-3-methylideneisoindol-1-one. Retrieved from [Link]

- Hopkins, B. A., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Journal of Medicinal Chemistry.

-

PubChem. (n.d.). 5-amino-2-(4-propan-2-ylphenyl)-3H-isoindol-1-one. Retrieved from [Link]

- Royal Society of Chemistry. (2014).

- Khadka, D. B., et al. (2011). Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry.

- Wang, Y., et al. (2007). [Inhibitory effect of 5-aminoisoquinolinone on PARP activity in colon carcinoma cell line HT-29]. Ai Zheng.

- American Chemical Society. (2022).

-

ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 5a–h. Retrieved from [Link]

- Al-Ghraiybah, N. F., et al. (2021). 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism. Molecules.

-

National Institutes of Health. (n.d.). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(4-chlorophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 5-aminoisoquinolin-1(2H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of C-5 substituted isoindoline-1,3-dione linked with.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-4-(4-amino-1-oxoisoindolin-2-YL)-5-oxopentanoic acid. Retrieved from [Link]

-

MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 4-Aminoisoindolin-1-one | 366452-98-4 [smolecule.com]

- 3. CAS 222036-66-0 | this compound - Synblock [synblock.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Introduction: The Significance of 5-Aminoisoindolin-1-one in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 5-Aminoisoindolin-1-one: Pathways and Mechanisms

This compound (CAS No: 222036-66-0) is a crucial heterocyclic scaffold that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1][2] Its rigid, bicyclic structure serves as a versatile building block for constructing complex molecules with specific three-dimensional orientations, making it an ideal pharmacophore for targeting protein active sites. The primary driver for its importance is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies that have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways like BRCA mutations.[3][4]

Olaparib (Lynparza®), a leading PARP inhibitor, prominently features the isoindolinone core.[5][6] The efficacy and safety of such complex drugs depend heavily on the purity and scalable production of their constituent intermediates.[3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this compound, delving into the underlying mechanisms, experimental considerations, and practical protocols.

Pathway 1: Catalytic Reduction of 5-Nitroisoindolin-1-one

The most established and scalable route to this compound involves the reduction of its nitro precursor, 5-nitroisoindolin-1-one. This pathway is favored in industrial settings due to its high efficiency, relatively clean conversion, and the availability of starting materials. The overall strategy is a two-step process: the formation of the nitro-substituted isoindolinone core, followed by the selective reduction of the nitro group.

Step A: Synthesis of 5-Nitroisoindolin-1-one

The precursor is typically synthesized from 4-nitrophthalic acid or its anhydride. The reaction involves a cyclizing amidation. While various methods exist, a common approach is the reaction with an ammonia source followed by a reduction/cyclization step.

Step B: Catalytic Hydrogenation

Principle & Mechanism: Catalytic hydrogenation is the cornerstone of this pathway. The process involves the reduction of an aromatic nitro group (-NO2) to a primary amine (-NH2) using hydrogen gas in the presence of a metal catalyst.[7] The most commonly employed catalyst is palladium on an activated carbon support (Pd/C).[8]

The mechanism, as described by Haber, proceeds through a series of intermediates on the catalyst surface.[9] The nitro group is sequentially reduced to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to the amino (-NH2) group. The catalyst provides a surface for the adsorption of both the substrate and diatomic hydrogen, facilitating the cleavage of the H-H bond and the stepwise transfer of hydrogen atoms to the nitrogen-oxygen bonds.[9]

Experimental Protocol: Catalytic Hydrogenation of 5-Nitroisoindolin-1-one

The following protocol is a representative example based on established literature procedures.[8]

Materials:

-

5-Nitroisoindolin-1-one

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH), reagent grade

-

Hydrogen (H2) gas supply

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Procedure:

-

Reactor Setup: To a hydrogenation flask or a suitable reaction vessel, add 5-nitroisoindolin-1-one (1.0 eq).

-

Solvent and Catalyst Addition: Add methanol to create a suspension (approx. 50-60 mL per gram of substrate). Carefully add 10% Pd/C catalyst (approx. 0.1 eq by weight).

-

Inerting: Seal the vessel and purge the system with an inert gas (N2 or Ar) to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the vessel, typically at atmospheric pressure (1 atm) via a balloon or a controlled supply.

-

Reaction: Stir the suspension vigorously at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully purge the vessel with inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by trituration with a minimal amount of cold methanol or another suitable solvent, followed by drying under vacuum to afford 5-aminoisoisoindolin-1-one as a solid.[8]

| Parameter | Condition | Rationale & Insights |

| Catalyst | 10% Pd/C | Pd is highly efficient for nitro group reduction. The carbon support provides high surface area.[8] |

| Solvent | Methanol (MeOH) | Excellent solvent for the substrate and does not interfere with the reaction. Ethanol is also a viable option. |

| Pressure | 1 atm (balloon) | Sufficient for lab-scale synthesis; higher pressure can accelerate the reaction but requires specialized equipment.[8] |

| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently without heating. |

| Reaction Time | 4-6 hours | Varies with scale and catalyst activity. Monitoring is crucial to avoid over-reduction or side reactions. |

| Reported Yield | ~60% | Yields can be optimized by careful handling and purification.[8] |

Pathway 2: Synthesis via Phthalimide Derivatives

Phthalimides are readily available starting materials and offer a different strategic approach to the isoindolinone core. This family of syntheses often involves the initial formation of a substituted N-phthalimide, which is then transformed into the target lactam.

Principle & Mechanism

The conversion of a phthalimide to an isoindolinone requires the selective reduction of one of the two imide carbonyl groups. This can be challenging, as over-reduction can lead to other products. Reagents like sodium borohydride (NaBH4) or other complex metal hydrides can be used. The mechanism typically involves the nucleophilic attack of a hydride on one carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation and rearrangement can lead to the formation of a 3-hydroxyisoindolin-1-one, which can be further dehydroxylated to the isoindolinone.[10]

Synthesizing N-substituted phthalimides is straightforward, often achieved by condensing phthalic anhydride with a primary amine or amino acid in a solvent like glacial acetic acid.[11][12][13] For the synthesis of this compound, this would typically start with 4-aminophthalic acid or 4-nitrophthalic acid, followed by a series of protection, cyclization, and reduction steps.

Alternative and Emerging Synthetic Strategies

While the nitro-reduction pathway is dominant, modern organic synthesis has produced several innovative methods for constructing the isoindolinone scaffold.

-

Transition Metal-Catalyzed Reactions: Palladium and copper-catalyzed reactions have been developed for the intramolecular cyclization of substrates like 2-iodobenzamides.[14][15] These methods offer high efficiency and functional group tolerance but often require more complex precursors and expensive catalysts.

-

Multicomponent Reactions (MCRs): One-pot strategies like the Ugi four-component reaction can be employed to rapidly assemble diverse isoindolinones from simple starting materials such as 2-formylbenzoates, amines, isocyanides, and carboxylic acids.[16] This approach is powerful for generating libraries of derivatives for drug screening but may be less suitable for large-scale synthesis of a single target.

-

From Phthalides (Isobenzofuranones): Isoindolinones can be synthesized from the corresponding phthalides (isobenzofuran-1(3H)-ones) by reaction with an amine source, such as ammonium acetate.[10][17] This method essentially replaces the ring oxygen with a nitrogen atom and is a direct route if the substituted phthalide is accessible.

Conclusion

The synthesis of this compound is a critical process in the production of advanced pharmaceuticals, most notably PARP inhibitors. The catalytic hydrogenation of 5-nitroisoindolin-1-one remains the most practical and scalable pathway, benefiting from high yields and operational simplicity. Alternative routes starting from phthalimide derivatives or employing modern catalytic and multicomponent reactions provide valuable options, particularly for the synthesis of analogues and in early-stage discovery. The choice of synthetic pathway ultimately depends on factors such as scale, cost, available starting materials, and the specific requirements of the research or manufacturing campaign. A thorough understanding of these diverse methodologies empowers chemists to make strategic decisions in the synthesis of this vital medicinal chemistry building block.

References

- Vertex AI Search. (n.d.). The Crucial Role of Intermediates in Olaparib Synthesis. Retrieved January 9, 2026.

-

Wang, Y., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

-

Patel, V. N., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

-

Reddy, T. S., et al. (2018). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]

-

Wang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

-

ResearchGate. (n.d.). Rational pathway for synthesis of isoindolin-1-ones via CuI-catalyzed one-pot three-component reaction... Retrieved January 9, 2026. [Link]

-

ResearchGate. (n.d.). 5-Amino-3H-isobenzofuran-1-one (5-aminophthalide). Retrieved January 9, 2026. [Link]

-

ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 5a–h. Retrieved January 9, 2026. [Link]

-

Yathirajan, H. S., et al. (n.d.). 5-Amino-3H-isobenzofuran-1-one (5-aminophthalide). Manipal Research Portal. [Link]

-

Le, T. N., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. [Link]

-

International Multilingual Journal of Science and Technology. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. IMJST. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved January 9, 2026. [Link]

-

Ghorbani-Vaghei, R., et al. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction... ACS Omega. [Link]

-

PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry. [Link]

-

MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. [Link]

-

Van der Westhuyzen, R., et al. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Advanced Synthesis & Catalysis. [Link]

-

Chemspace. (n.d.). 5-amino-2,3-dihydro-1H-isoindol-1-one. Retrieved January 9, 2026. [Link]

-

CP Lab Safety. (n.d.). 1H-Isoindol-1-one, 5-amino-2,3-dihydro-, 98% Purity. Retrieved January 9, 2026. [Link]

-

ResearchGate. (n.d.). A New and Convenient Synthesis of Amino-phthalimide... Retrieved January 9, 2026. [Link]

-

International Journal of ChemTech Research. (n.d.). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Retrieved January 9, 2026. [Link]

-

AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved January 9, 2026. [Link]

-

Wikipedia. (n.d.). Amino acid synthesis. Retrieved January 9, 2026. [Link]

-

ResearchGate. (n.d.). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids... Retrieved January 9, 2026. [Link]

-

Der Pharma Chemica. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved January 9, 2026. [Link]

-

ResearchGate. (n.d.). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved January 9, 2026. [Link]

-

ResearchGate. (n.d.). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase... Retrieved January 9, 2026. [Link]

Sources

- 1. 5-amino-2,3-dihydro-1H-isoindol-1-one - C8H8N2O | CSSS00000098540 [chem-space.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

- 8. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]

- 9. air.unimi.it [air.unimi.it]

- 10. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. Isoindolinone synthesis [organic-chemistry.org]

- 15. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. imjst.org [imjst.org]

5-Aminoisoindolin-1-one: A Technical Guide for Chemical and Pharmaceutical Development

Introduction: The Isoindolinone Scaffold in Modern Drug Discovery

The isoindolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and pharmacologically active molecules. Its rigid, bicyclic framework provides a versatile template for orienting functional groups in three-dimensional space, making it a cornerstone in medicinal chemistry. Among its derivatives, 5-Aminoisoindolin-1-one has emerged as a key building block, particularly in the development of targeted cancer therapeutics. The strategic placement of the amino group on the benzene ring offers a reactive handle for derivatization, while the lactam moiety contributes to the molecule's pharmacokinetic profile and target engagement. This guide provides an in-depth overview of the fundamental properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a solid, typically yellow, organic compound. Its core structure consists of a fused benzene and pyrrolidinone ring system, forming the isoindolinone skeleton, with an amino substituent at the C5 position.

Molecular Formula and Weight

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 222036-66-0 | [1][2] |

| IUPAC Name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | [1] |

| Synonyms | 5-Amino-isoindolin-1-one | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 197-199 °C | [2] |

Spectral Characterization (Predicted)

While comprehensive, peer-reviewed spectral data is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the functional groups and aromatic system. These predictions are vital for reaction monitoring and quality control.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

-

δ ~ 7.5-7.7 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.

-

δ ~ 6.7-6.9 ppm (dd, 1H): Aromatic proton ortho to the amino group.

-

δ ~ 6.6 ppm (s, 1H): Aromatic proton para to the carbonyl group.

-

δ ~ 5.5 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons.

-

δ ~ 4.3 ppm (s, 2H): Singlet for the benzylic methylene (-CH₂-) protons of the lactam ring.

-

δ ~ 8.0 ppm (s, 1H): Lactam N-H proton.

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

-

δ ~ 168 ppm: Lactam carbonyl carbon (C=O).

-

δ ~ 148 ppm: Aromatic carbon attached to the amino group (C-NH₂).

-

δ ~ 135 ppm: Quaternary aromatic carbon fused to the pyrrolidinone ring.

-

δ ~ 125-130 ppm: Aromatic CH carbons.

-

δ ~ 110-115 ppm: Aromatic CH carbons shielded by the amino group.

-

δ ~ 45 ppm: Benzylic methylene carbon (-CH₂-).

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in academic literature but can be achieved through established synthetic organic chemistry transformations. A common and logical approach involves the construction of the isoindolinone ring followed by functional group manipulation.

Representative Synthetic Pathway

A plausible and efficient route begins with a substituted phthalic acid derivative, such as 4-nitrophthalic acid. The key steps involve the formation of the lactam ring and subsequent reduction of the nitro group to the target amine.

Step-by-Step Experimental Protocol (Representative)

This protocol describes a common method for the reduction of a nitro-substituted isoindolinone, which is a key final step in the synthesis.

Step 1: Synthesis of 5-Nitroisoindolin-1-one (Precursor)

-

Starting Material: 4-Nitrophthalimide.

-

Procedure: Dissolve 4-nitrophthalimide in a suitable solvent such as ethanol or a mixture of THF/water.

-

Reduction: Cool the solution in an ice bath and add a selective reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The selective reduction of one imide carbonyl to a methylene group is a known transformation for phthalimide derivatives.

-

Workup: After the reaction is complete (monitored by TLC), carefully quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 5-nitroisoindolin-1-one.

Step 2: Synthesis of this compound

-

Starting Material: 5-Nitroisoindolin-1-one.

-

Procedure: Dissolve the nitro-intermediate in a protic solvent like ethanol or methanol.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from the distinct reactivity of its two primary functional groups: the aromatic primary amine and the secondary lactam.

Sources

The Expanding Therapeutic Landscape of 5-Aminoisoindolin-1-one Derivatives: A Technical Guide for Drug Discovery

Abstract

The 5-aminoisoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundational core for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, with a primary focus on their well-established role as Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the critical structure-activity relationships that govern their potency and selectivity, detail established synthetic and bio-evaluative methodologies, and explore their therapeutic potential across oncology and beyond. This document is intended to be a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutics derived from this versatile chemical framework.

Introduction: The Versatility of the Isoindolinone Core

The isoindolin-1-one heterocyclic system is a prominent feature in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The introduction of an amino group at the 5-position critically enhances the molecule's ability to form key hydrogen bonding interactions, a feature that has been extensively exploited in the design of potent enzyme inhibitors.[3] While derivatives of the broader isoindolinone class have shown a wide spectrum of activities including antimicrobial, antiviral, and CNS-related effects, the 5-amino substituted variants have garnered substantial attention for their potent and selective inhibition of enzymes crucial to disease pathogenesis.[1][4]

The Preeminent Role as PARP Inhibitors in Oncology

The most significant and clinically validated application of this compound derivatives is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[5] PARP enzymes are central to the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[6]

Mechanism of Action: Synthetic Lethality

In cancer cells harboring deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-induced SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[6] The compromised HR pathway in these cells prevents the effective repair of these DSBs, ultimately triggering apoptosis and cell death. This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor therapy in specific cancer patient populations.[6] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, facilitates competitive inhibition at the catalytic site.[6]

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Structure-Activity Relationship (SAR) for PARP Inhibition

The development of potent and selective PARP inhibitors based on the this compound scaffold has been guided by extensive SAR studies. Key structural features influencing activity include:

-

The Isoindolinone Core : Acts as the pharmacophore, mimicking the nicotinamide portion of NAD+ to occupy the enzyme's catalytic site.[6]

-

The 5-Amino Group : Forms a crucial hydrogen bond with the backbone carbonyl of Gly863 in the PARP-1 active site, anchoring the inhibitor.

-

Substituents on the Amino Group : Acylation of the 5-amino group with various moieties, particularly benzamides, has been shown to enhance potency and selectivity for PARP-2 over PARP-1 in some cases.[3]

-

Modifications at Other Positions : Substitutions on the isoindolinone ring system can modulate physicochemical properties such as solubility and cell permeability, including blood-brain barrier penetration for CNS cancers.[6]

Expanding Horizons: Other Biological Activities

While PARP inhibition remains the most prominent activity, derivatives of the isoindolinone core, including those with a 5-amino substitution, have demonstrated inhibitory effects against other important enzyme families.

Carbonic Anhydrase Inhibition

Certain isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[7] These zinc-dependent enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The isoindolinone scaffold serves as the core, while a sulfonyl group often acts as the zinc-binding group.[7]

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 | [7] |

| 2f | hCA I | 16.09 ± 4.14 | N/A | [7] |

| 2c | hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | [7] |

| 2f | hCA II | 14.87 ± 3.25 | N/A | [7] |

| Acetazolamide | hCA I | 436.20 | N/A | [7] |

| Acetazolamide | hCA II | 93.53 | N/A | [7] |

Cyclooxygenase (COX) Inhibition

Isoindoline derivatives have been investigated as inhibitors of cyclooxygenase enzymes, COX-1 and COX-2, which are key mediators of inflammation and pain.[8][9] Structure-activity relationship models suggest that hydrophobic and steric parameters of the isoindoline derivatives play a significant role in their inhibitory activity and selectivity towards COX-2.[8]

Other Reported Activities

The versatile isoindolinone scaffold has been a foundation for compounds with a wide range of other biological activities, including:

-

Anticancer: Beyond PARP inhibition, some derivatives exhibit antiproliferative activity against various cancer cell lines through other mechanisms.[10][11]

-

Antimicrobial: Certain isoindolinone derivatives have demonstrated antibacterial and antifungal properties.[1][7]

-

Antiepileptic: Positive allosteric modulators of GABA-A receptors based on the isoindolin-1-one structure have been developed, showing potent antiepileptic efficacy in preclinical models.[4]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be achieved through various routes. A common and efficient approach involves the cyclization of an appropriately substituted benzaldehyde or benzoic acid derivative with an amine.

General Synthetic Protocol

A representative synthesis of 3-substituted isoindolin-1-one derivatives can be achieved via a nucleophilic addition-cyclization reaction.[12]

Protocol: Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one Derivatives [12]

-

Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired 2-nitroaniline derivative (1.0 mmol) in 1 mL of dichloromethane (DCM).

-

Gently warm the mixture for 1 minute to ensure complete dissolution of the starting materials.

-

Cool the reaction mixture to room temperature.

-

Add 0.4 mL of 5% potassium hydroxide (KOH) in methanol. A color change to red and release of heat is typically observed just before the formation of a yellow paste.

-

Collect the product by suction filtration.

-

Wash the collected solid with water and then with cold methanol to yield the desired product.

Caption: Synthetic Workflow for Isoindolin-1-one Derivatives.

Alternative Synthetic Approaches

Other methods for synthesizing the isoindolinone core include:

-

Ultrasonic-assisted synthesis: This method offers high efficiency and yields for the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides.[13]

-

Multi-component reactions: Ugi-type reactions using methyl 2-formylbenzoate provide a facile route to complex isoindolin-1-one derivatives.[14]

Biological Evaluation Protocols

Assessing the biological activity of newly synthesized this compound derivatives is crucial for understanding their therapeutic potential.

In Vitro PARP Inhibition Assay

The inhibitory activity against PARP-1 and PARP-2 can be determined using commercially available assay kits or established in-house methods.[3]

Protocol: General PARP Inhibition Assay [3]

-

Prepare a reaction mixture containing the respective PARP enzyme (PARP-1 or PARP-2), activated DNA, and a buffer solution.

-

Add varying concentrations of the test compound (this compound derivative) to the reaction mixture.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the reaction mixture to allow for the poly(ADP-ribosyl)ation of histone proteins.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated poly(ADP-ribosyl)ated histones.

-

Add an antibody specific for poly(ADP-ribose) (PAR) conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the PARP enzyme activity by 50%.

Cell-Based Assays for Anticancer Activity

The antiproliferative effects of the compounds can be evaluated against a panel of human cancer cell lines.[10]

Protocol: WST-1 Cell Proliferation Assay [7]

-

Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

Add WST-1 reagent to each well and incubate for a period that allows for the conversion of WST-1 to formazan by metabolically active cells.

-

Measure the absorbance of the formazan product using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors, most notably in the realm of PARP inhibition for cancer therapy. The well-defined structure-activity relationships and established synthetic routes provide a solid foundation for further optimization and exploration.

Future research in this area will likely focus on:

-

Developing isoform-selective inhibitors: Fine-tuning the molecular structure to achieve greater selectivity for different PARP family members or other enzyme isoforms to minimize off-target effects.

-

Exploring novel therapeutic applications: Expanding the investigation of these derivatives against a wider range of biological targets to uncover new therapeutic opportunities in areas such as neurodegenerative diseases and inflammatory disorders.

-

Improving pharmacokinetic properties: Modifying the scaffold to enhance drug-like properties, including oral bioavailability, metabolic stability, and targeted tissue distribution.

The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Guzman-López, A., et al. (2021). Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Molecules. Available at: [Link]

- Ali, F., et al. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors.

-

Yilmaz, I., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ChemMedChem. Available at: [Link]

-

Nguyen, T. T., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. Available at: [Link]

-

Thorsell, A. G., et al. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

- Boukhris, S., et al. (2021). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives.

- Borah, P., et al. (2021). Substrate‐Dependent Stereoselective Synthesis of Pyrrolo[3,4‐b]Pyridin‐5‐Ones and Pyridyl Isoindoline‐1‐Ones Using Bis(benzotriazol‐1‐yl) Ligand.

-

Al-Azzawi, A. M., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]

- Kumar, A., et al. (2018). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation.

- Mancilla Percino, T., et al. (2024). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. ChemistrySelect.

-

Bibi, S., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

- Li, Y., et al. (2021). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515.

-

Li, Y., et al. (2015). Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

Gresele, P., et al. (1996). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Thrombosis and Haemostasis. Available at: [Link]

-

Harris, P. A., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, V., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Journal of Toxicology and Environmental Health, Part A. Available at: [Link]

- Pollegioni, L., & Sacchi, S. (2015). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences.

- Pindelska, E., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules.

- K. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules.

- Pindelska, E., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules.

- Wang, Y., et al. (2014). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity.

- Sharma, G., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Ma, L., et al. (2023).

-

Miyoshi, H. (1998). Structure-activity relationships of some complex I inhibitors. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]

-

Huang, S. T., et al. (2017). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry. Available at: [Link]

- Khan, I., et al. (2022). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Aminoisoindolin-1-one as a PARP Inhibitor

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the therapeutic landscape for cancers harboring DNA damage response (DDR) deficiencies. This guide provides a detailed technical overview of 5-Aminoisoindolin-1-one, a key pharmacophore within the isoindolinone class of PARP inhibitors. We will dissect its mechanism of action, provide validated experimental protocols for its characterization, and discuss its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and targeted therapies.

The Central Role of PARP in Genomic Integrity

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a primary sensor for DNA damage, particularly single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the cleavage of nicotinamide adenine dinucleotide (NAD+) into nicotinamide and ADP-ribose.[3][4] It then polymerizes the ADP-ribose units onto itself and other acceptor proteins, forming poly(ADP-ribose) (PAR) chains.[4] These PAR chains act as a scaffold, recruiting other essential DNA repair proteins to the site of damage to execute the base excision repair (BER) pathway.[5][6]

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In cancer cells with a compromised homologous recombination (HR) repair pathway, often due to mutations in genes like BRCA1 or BRCA2, the cells become heavily reliant on PARP-mediated SSB repair.[1][7][8] When a PARP inhibitor is introduced, SSBs are not efficiently repaired.[3] During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[6] In healthy cells with functional HR, these DSBs can be repaired. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.[3][6]

Figure 1: The principle of synthetic lethality with PARP inhibitors in HR-deficient cells.

The Isoindolinone Scaffold: A Privileged Structure for PARP Inhibition

The isoindolinone scaffold has emerged as a promising structural framework for the development of potent PARP inhibitors.[9][10] Its significance lies in its structural resemblance to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[9] This mimicry allows isoindolinone-based compounds to act as competitive inhibitors, occupying the NAD+ binding pocket within the catalytic domain of PARP1 and preventing the synthesis of PAR chains.[3][9]

The 5-amino functional group on the isoindolinone core is a key feature that can be further derivatized to enhance potency, selectivity, and pharmacokinetic properties. The development of various derivatives has demonstrated the versatility of this scaffold in creating targeted therapeutics.[11][12]

Figure 2: Competitive inhibition of PARP1 by the this compound scaffold.

Synthesis and Chemical Profile

The synthesis of the isoindolinone core can be achieved through various established organic chemistry routes. A common approach involves the cyclization of derivatives of 2-carboxybenzaldehyde or related starting materials.[13] The introduction of the 5-amino group can be accomplished through nitration followed by reduction or via other modern synthetic methodologies, providing a versatile handle for further chemical modification.[14][15]

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.16 g/mol | - |

| Appearance | Typically a solid | Varies with purity |

| Solubility | Soluble in DMSO | A water-soluble related compound, 5-Aminoisoquinoline, is also a potent PARP-1 inhibitor.[16] |

| Key Feature | Nicotinamide mimic | Enables competitive binding to the PARP catalytic site.[9] |

Experimental Characterization: Validated Protocols

Evaluating the efficacy of a novel PARP inhibitor like this compound requires a multi-tiered approach, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to assess its biological effect.

Biochemical PARP1 Inhibition Assay

This protocol determines the direct inhibitory effect of the compound on purified PARP1 enzyme activity. A common method is a colorimetric assay that measures the consumption of NAD+.[17]

Figure 3: Workflow for a biochemical PARP1 colorimetric inhibition assay.

Protocol: Colorimetric PARP1 Activity Assay

-

Principle: This assay measures the amount of nicotinamide produced as a byproduct of NAD+ cleavage by PARP1.[18] The nicotinamide is then used in a coupled enzymatic reaction to generate a colored product. The intensity of the color is directly proportional to PARP1 activity.

-

Materials:

-

Recombinant Human PARP1 Enzyme (BPS Bioscience, Cat. #80501 or similar)

-

PARP1 Colorimetric Assay Kit (BPS Bioscience, Cat. #80550 or similar)[17]

-

This compound (test compound) dissolved in DMSO

-

Olaparib or Veliparib (positive control inhibitor)

-

DMSO (vehicle control)

-

96-well microplate

-

Microplate reader

-

-

Methodology:

-

Prepare Master Mix: Thaw all kit components. Prepare a master mix containing PARP Assay Buffer, Activated DNA, and PARP1 enzyme according to the manufacturer's protocol.

-

Plate Setup:

-

Blank Wells: Add master mix without the PARP1 enzyme.

-

Control Wells: Add master mix with PARP1 enzyme and an equivalent volume of DMSO (vehicle).

-

Positive Control Wells: Add master mix with PARP1 enzyme and a known potent PARP inhibitor (e.g., Olaparib at a concentration >10x its IC50).

-

Test Wells: Add master mix with PARP1 enzyme.

-

-

Add Compound: Add this compound to the test wells across a range of concentrations (e.g., 1 nM to 100 µM) to generate a dose-response curve.

-

Initiate Reaction: Add NAD+ to all wells except the blank to start the enzymatic reaction.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Develop Signal: Add the Developer reagent provided in the kit to all wells. Incubate for 15-30 minutes at room temperature, allowing the color to develop.

-

Read Plate: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm).

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

-

Cell-Based Assays for Efficacy and Cytotoxicity

Cell-based assays are crucial to confirm that the inhibitor is active in a cellular context and to evaluate its therapeutic potential, particularly in cancer cells with specific genetic backgrounds.

Figure 4: General workflow for a cell viability assay to assess synthetic lethality.

Protocol: Cell Viability Assay (Synthetic Lethality)

-

Principle: This assay quantifies the selective cytotoxicity of this compound in HR-deficient cells compared to their HR-proficient counterparts. A significant difference in viability demonstrates synthetic lethality.

-

Materials:

-

HR-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436)

-

HR-proficient cancer cell line (e.g., BxPC-3, MCF7)

-

Appropriate cell culture medium and supplements

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570 or similar)

-

Sterile 96-well clear-bottom white plates

-

Luminometer

-

-

Methodology:

-

Cell Seeding: Seed both the HR-deficient and HR-proficient cell lines into separate 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well). Include wells for no-cell background controls.

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle (DMSO) control wells.

-

Prolonged Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe the effects on cell proliferation and viability following multiple cell cycles.

-

Assay Readout:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background (no-cell wells) from all readings.

-

Normalize the data to the vehicle-treated control wells (defined as 100% viability).

-

Plot the normalized viability against the log of inhibitor concentration for each cell line and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values. A significantly lower GI50/IC50 in the HR-deficient line indicates synthetic lethality.

-

-

Pharmacological Profile and Therapeutic Outlook

For any inhibitor to be clinically viable, its pharmacological properties are as important as its potency. While specific pharmacokinetic data for this compound is not extensively published, general considerations for this class of compounds are critical for drug development professionals.[19]

Table 2: Key Pharmacological Parameters for Consideration

| Parameter | Description | Importance |

|---|---|---|

| ADME Profile | Absorption, Distribution, Metabolism, Excretion. | Determines bioavailability, dosing schedule, and potential for drug-drug interactions.[19][20] |

| Bioavailability | The fraction of an administered dose that reaches systemic circulation. | Low oral bioavailability may necessitate intravenous administration or chemical modification.[19] |

| Cell Permeability | Ability to cross the cell membrane to reach the nuclear target (PARP1). | Essential for efficacy in cell-based and in vivo models. |

| Selectivity | Inhibitory activity against PARP1 vs. other PARP family members (e.g., PARP2). | High selectivity can reduce off-target effects and associated toxicities. |

| PARP Trapping | The ability of an inhibitor to "trap" the PARP1 enzyme on DNA, creating a cytotoxic lesion.[3] | Some PARP inhibitors are more potent trappers than others, which can enhance their anticancer activity but may also increase toxicity.[21][22] |

The therapeutic potential of this compound and its derivatives is significant, particularly for treating cancers with inherent DDR defects beyond BRCA mutations, a state known as "BRCAness". Future research will likely focus on optimizing the scaffold to improve pharmacokinetic profiles, enhance selectivity, and explore its efficacy in combination with other anticancer agents like chemotherapy and immunotherapy.[1][7]

Conclusion

This compound represents a foundational scaffold for a potent class of PARP1 inhibitors. Its mechanism as a nicotinamide mimic provides a clear rationale for its inhibitory activity. The experimental protocols detailed in this guide offer a robust framework for its biochemical and cellular characterization, enabling researchers to rigorously assess its potential as a targeted anticancer agent. As our understanding of the DNA damage response continues to grow, the strategic development of inhibitors based on the isoindolinone core will undoubtedly play a crucial role in advancing precision oncology.

References

-

What are PARP inhibitors?. MD Anderson Cancer Center. (2024-04-03). [Link]

-

PARP inhibitors: its role in treatment of cancer. PMC - NIH. [Link]

-

PARP Inhibitors | Targeted cancer drugs. Cancer Research UK. [Link]

-

PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic. [Link]

-

PARP Inhibitors in Cancer Diagnosis and Therapy. PubMed. (2021-03-15). [Link]

-

PARP Activity Assay Service. Alfa Cytology. [Link]

-

PARP1 Colorimetric Assay Kit. BPS Bioscience. [Link]

-

Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. NIH. (2022-11-12). [Link]

-

An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. PubMed. (2004-03-01). [Link]

-

Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH. [Link]

-

Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. (2023-01-06). [Link]

-

Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate. (2025-08-06). [Link]

-

PARP1 Assay Service. Reaction Biology. [Link]

-

New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. AACR Journals. [Link]

-

Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks. PMC - PubMed Central. (2021-08-10). [Link]

-

Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. PubMed. [Link]

-

Structural basis for allosteric PARP-1 retention on DNA breaks. PMC - NIH. [Link]

-

5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). PubMed. (2011-04-14). [Link]

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC - PubMed Central. (2025-07-24). [Link]

-

Mechanism of PARP inhibitor resistance and potential overcoming strategies. PMC - NIH. [Link]

-

Synthesis of isoindolin-1-one compounds 5a–h. ResearchGate. [Link]

-

Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ResearchGate. [Link]

-

Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. (2022-06-13). [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

-

Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. (2024-06-03). [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. (2022-07-20). [Link]

-

The mechanism of PARP inhibitor action is identified. Drug Target Review. (2024-03-22). [Link]

-

Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]

-

PARP1: Structural Insights and Pharmacological Targets for Inhibition. PMC - NIH. [Link]

-

First-line PARP inhibitors in ovarian cancer: summary of an ESMO Open. PubMed Central. (2020-12-11). [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. (2025-04-14). [Link]

-

Mechanism of Action of PARP Inhibitors. Note: in the presence of a PARP... ResearchGate. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. PubMed. [Link]

-

Pharmacokinetic and phase I study of intravenous DON (6-diazo-5-oxo-L-norleucine) in children. PubMed. [Link]

-

Effects of (5Z)-7-Oxozeaenol on the Oxidative Pathway of Cancer Cells. PMC - NIH. [Link]

-

Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. University of Nottingham. [Link]

-

Pharmacokinetics and bioavailability study of neoline in Beagle dogs. PubMed. [Link]

-

The small chemical vacuolin-1 inhibits Ca2+-dependent lysosomal exocytosis but not cell resealing. NIH. [Link]

-

Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of INT‐787, a Novel Farnesoid X Receptor Agonist, in Healthy Volunteers: A Phase 1 Trial. NIH. (2025-04-30). [Link]

-

PARP Inhibitors: Molecular Mechanism of Action1,2. PeerView. [Link]

-

PARP inhibition: PARP1 and beyond. PMC - PubMed Central - NIH. [Link]

Sources

- 1. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoindolinone synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and bioavailability study of neoline in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Mechanism of Action of Isoindolinone Compounds

Abstract

The isoindolinone scaffold is a privileged chemical structure in modern medicinal chemistry, forming the core of a diverse range of therapeutic agents.[1][2][3] Initially recognized for the tragic teratogenic effects of thalidomide, this class of compounds has been reborn through a deep mechanistic understanding, leading to the development of powerful immunomodulatory and anti-cancer drugs like lenalidomide and pomalidomide.[4][5] This guide provides a comprehensive exploration of the primary mechanism of action for clinically significant isoindolinones: their function as "molecular glues" that modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. We will dissect the molecular interactions, downstream consequences, and the key experimental workflows used by researchers to elucidate and validate this sophisticated mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how these small molecules hijack the cellular protein degradation machinery for therapeutic benefit.

The Isoindolinone Core: A Scaffold for Modulating Protein Homeostasis

The isoindolinone framework, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring (a γ-lactam), is a cornerstone of numerous natural products and synthetic pharmaceuticals.[3][6] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. While derivatives have been developed to target a range of proteins including kinases and ion channels, the most profound impact has come from a specific subclass known as the immunomodulatory imide drugs (IMiDs).[7][8][9]

The story of the IMiDs—thalidomide, lenalidomide, and pomalidomide—is a paradigm of modern drug development, where resolving a mechanism of action transformed a notorious compound into a class of life-saving therapies. The central discovery was that these molecules function by binding to Cereblon (CRBN), a key protein in the cell's protein disposal system.[10][11] This interaction does not inhibit the protein's function but rather re-programs it with remarkable specificity.

The Primary Mechanism: Molecular Glues for the Ubiquitin-Proteasome System

The dominant mechanism of action for IMiDs is the neosubstrate-specific recruitment to the CRL4^CRBN E3 ubiquitin ligase complex, leading to targeted protein degradation.[12] This process can be understood as a series of precise molecular events.

Hijacking the CRL4^CRBN E3 Ligase Complex

The cell maintains protein homeostasis through the Ubiquitin-Proteasome System (UPS). In this pathway, E3 ubiquitin ligases are the crucial components that recognize specific substrate proteins, marking them for destruction. The CRL4^CRBN complex is one such E3 ligase, composed of Cullin-4 (CUL4), DDB1, and the substrate receptor Cereblon (CRBN).[13]

Isoindolinone compounds like lenalidomide and pomalidomide act as "molecular glues." They bind directly to a specific pocket on CRBN. This binding event subtly alters the surface of CRBN, creating a novel protein-protein interaction interface.[13] This new surface has a high affinity for proteins that do not normally interact with CRBN, known as "neosubstrates."

Targeted Degradation of Neosubstrates

By "gluing" the neosubstrate to CRBN, the isoindolinone compound brings it into the proximity of the E3 ligase machinery. The complex then facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the neosubstrate. This polyubiquitination serves as a molecular flag. The flagged protein is subsequently recognized and degraded by the 26S proteasome, a cellular machine that breaks down proteins into small peptides.[12][14]

This mechanism is highly specific and dependent on the precise chemical structure of the isoindolinone compound. Different compounds can induce the degradation of different sets of neosubstrates.

Key Therapeutic Neosubstrates:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells. Lenalidomide and pomalidomide induce their degradation, which is a primary driver of their potent anti-myeloma activity.[12][15]

-